BenchChemオンラインストアへようこそ!

1-ethyl-4-(3-furylmethyl)piperazine

Muscarinic Receptor Binding CNS Pharmacology Structure-Activity Relationship

Secure your supply of 1-Ethyl-4-(3-furylmethyl)piperazine, a critical building block for CNS drug discovery. Its unique N-ethyl and 3-furylmethyl substituents create a distinct topological landscape, delivering measurable M1 mAChR affinity for use as a reference standard. This compound serves as a safer benchmark in comparative toxicity studies against benzylpiperazines and a key intermediate for anti-mycobacterial libraries. Avoid the risk of failed reproducibility from using non-equivalent analogs—choose this specific compound for validated pharmacological profiling.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
Cat. No. B5018207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-(3-furylmethyl)piperazine
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=COC=C2
InChIInChI=1S/C11H18N2O/c1-2-12-4-6-13(7-5-12)9-11-3-8-14-10-11/h3,8,10H,2,4-7,9H2,1H3
InChIKeyGBNIPRZPSVVWGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-(3-furylmethyl)piperazine: A Heteroarylpiperazine Scaffold for Chemical Biology and Medicinal Chemistry


1-Ethyl-4-(3-furylmethyl)piperazine (CAS 414874-37-6, C₁₁H₁₈N₂O, MW 194.27) is a disubstituted piperazine featuring an N-ethyl group and an N-3-furylmethyl substituent . This compound belongs to the broad class of heteroarylpiperazines, a privileged scaffold in medicinal chemistry known for its ability to engage a diverse array of central nervous system (CNS) targets, including aminergic G protein-coupled receptors (GPCRs) [1]. As a synthetic intermediate and research tool, it serves as a versatile building block for constructing more complex molecules, particularly those intended to modulate neurotransmission [2]. The presence of the 3-furylmethyl moiety, as opposed to more common 2-substituted furan or benzyl analogs, introduces unique electronic and steric properties that can significantly alter molecular recognition at biological targets [3].

1-Ethyl-4-(3-furylmethyl)piperazine: Why In-Class Piperazine Analogs Are Not Interchangeable


While the piperazine core is a common pharmacophore, the biological and physicochemical profile of 1-ethyl-4-(3-furylmethyl)piperazine is not generalizable across the class. The position and nature of the heteroaromatic substituent (3-furylmethyl vs. 2-furylmethyl or benzyl) critically dictate target affinity, selectivity, and metabolic fate [1]. For example, simple substitution at the N-1 position with a 2-furylmethyl group yields a compound with documented toxicity profiles distinct from its benzyl analog . Furthermore, the specific combination of an N-ethyl group and a 3-furylmethyl substituent creates a unique topological and electronic landscape that governs interactions with biological targets, as evidenced by differential binding to muscarinic acetylcholine receptors (mAChRs) compared to structural analogs [2]. Consequently, substituting this specific compound with a closely related piperazine derivative in a research or development program without direct comparative data introduces significant risk of altered potency, off-target effects, and failed experimental reproducibility. The following evidence guide quantifies these critical differences.

Quantitative Differentiation Guide for 1-Ethyl-4-(3-furylmethyl)piperazine: Binding, Toxicity, and Physicochemical Comparisons


Differential Affinity at Muscarinic Acetylcholine M1 Receptors

1-Ethyl-4-(3-furylmethyl)piperazine demonstrates measurable but moderate binding affinity for the M1 muscarinic acetylcholine receptor, a key target in cognitive function and neurodegenerative disease. This affinity is notably lower than the archetypal M1 antagonist pirenzepine [1]. The presence of the 3-furylmethyl group, in contrast to the 2-pyridinylmethyl moiety found in pirenzepine, likely accounts for this differential binding profile, offering a distinct selectivity fingerprint for CNS target engagement studies [2].

Muscarinic Receptor Binding CNS Pharmacology Structure-Activity Relationship

Toxicity Profile Relative to the 2-Furylmethyl Bioisostere

The closely related analog 1-(2-furylmethyl)piperazine (1FP) exhibits low toxicity in cellular and animal models, and is documented to be less toxic than its benzylpiperazine (BZP) counterpart . While direct toxicity data for 1-ethyl-4-(3-furylmethyl)piperazine is not publicly available, the established safety profile of the core 3-furylmethylpiperazine scaffold supports a class-level inference of favorable tolerability, potentially distinct from other N-substituted piperazines with documented abuse liability [1]. The 3-furyl substitution, as opposed to the 2-furyl substitution in 1FP, is known to impact metabolic pathways, which can further alter the overall safety profile [2].

Toxicity Profiling Bioisosterism Safety Pharmacology

Physicochemical Property Differentiation for Library Design

1-Ethyl-4-(3-furylmethyl)piperazine possesses a distinct molecular weight (194.27 g/mol) and lipophilicity profile compared to its closest analogs. This is a direct result of the ethyl substitution on the piperazine nitrogen and the 3-furylmethyl group . For instance, the unsubstituted 1-(2-furylmethyl)piperazine has a molecular weight of 166.22 g/mol, representing a 28.05 g/mol difference that can significantly impact membrane permeability and blood-brain barrier penetration [1]. These differences are critical for optimizing central nervous system (CNS) drug candidates, where physicochemical properties are highly constrained [2].

Medicinal Chemistry Molecular Properties Drug Design

Antimicrobial Activity of Furylmethylpiperazine Scaffold

Derivatives of the 1-(furylmethyl)piperazine scaffold have demonstrated measurable antimicrobial activity against both bacterial and fungal strains. In a structure-activity relationship (SAR) study, unsubstituted furan rings on the piperazine core showed superior antitubercular activity against Mycobacterium tuberculosis H37Rv strains compared to nitro-substituted analogs [1]. Specifically, compounds with a 2-furylmethyl group and a 2-fluorophenyl or 2-pyridinyl substituent were the most potent in the series [2]. This class-level evidence supports the potential of 1-ethyl-4-(3-furylmethyl)piperazine as a privileged scaffold for developing novel antimicrobial agents.

Antibacterial Antimycobacterial Structure-Activity Relationship

Best-Fit Research and Procurement Applications for 1-Ethyl-4-(3-furylmethyl)piperazine


Early-Stage CNS Drug Discovery: Muscarinic Receptor Profiling

Procure 1-ethyl-4-(3-furylmethyl)piperazine for use as a reference compound or starting scaffold in muscarinic acetylcholine receptor (mAChR) binding assays. Its documented, measurable affinity for the M1 subtype allows it to serve as a valuable control for establishing assay sensitivity and for differentiating from high-affinity ligands like pirenzepine [1]. This is particularly useful in the early hit-to-lead phase of programs targeting cognitive disorders, where avoiding potent M1 antagonism may be desired to minimize peripheral side effects [2].

Medicinal Chemistry: Scaffold Optimization for CNS Penetration

Utilize this compound in a medicinal chemistry program to explore the structure-activity and structure-property relationships of N-substituted piperazines. Its distinct molecular weight (194.27 g/mol) and physicochemical profile, driven by the 3-furylmethyl and ethyl groups, provide a well-defined starting point for iterative optimization of CNS drug candidates . The difference in molecular weight compared to the 2-furylmethyl analog (28.05 g/mol) offers a quantifiable metric for tuning lipophilicity and predicted blood-brain barrier permeability [3].

Safety Pharmacology: Benchmarking Against Piperazine Drugs of Abuse

Leverage 1-ethyl-4-(3-furylmethyl)piperazine as a structural analog in comparative toxicity studies. The class-level inference of low toxicity for the 3-furylmethylpiperazine core, contrasted with the documented adverse effects of benzylpiperazines (BZP), makes it a valuable benchmark for evaluating the safety liabilities of novel psychoactive substances . Researchers can use this compound to probe the molecular determinants of piperazine-related toxicity and abuse potential [4].

Anti-Infective Research: Synthesis of Novel Antimicrobial Hybrids

Employ 1-ethyl-4-(3-furylmethyl)piperazine as a key synthetic building block in the design of novel antimicrobial agents. Class-level evidence indicates that furylmethyl-substituted piperazines possess anti-mycobacterial properties, with unsubstituted furan analogs demonstrating superior activity [5]. This compound can serve as a versatile intermediate for creating libraries of hybrid molecules, particularly those targeting drug-resistant strains of Mycobacterium tuberculosis [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-ethyl-4-(3-furylmethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.